molecular formula C11H9NO B14701004 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline CAS No. 21691-04-3

3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline

Cat. No.: B14701004
CAS No.: 21691-04-3
M. Wt: 171.19 g/mol
InChI Key: HOPIOBBAWLYOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives under specific conditions. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline is unique due to its fused cyclobutane-quinoline structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

21691-04-3

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-oxido-1,2-dihydrocyclobuta[b]quinolin-3-ium

InChI

InChI=1S/C11H9NO/c13-12-10-4-2-1-3-8(10)7-9-5-6-11(9)12/h1-4,7H,5-6H2

InChI Key

HOPIOBBAWLYOQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](C3=CC=CC=C3C=C21)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.